amine](/img/structure/B15257625.png)
[(5-Cyclohexylthiophen-3-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclohexylthiophen-3-yl)methylamine is an organic compound with the molecular formula C12H19NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclohexylthiophen-3-yl)methylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Cyclohexyl Substitution: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with thiophene in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of (5-Cyclohexylthiophen-3-yl)methylamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclohexylthiophen-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophenes.
Scientific Research Applications
(5-Cyclohexylthiophen-3-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5-Cyclohexylthiophen-3-yl)methylamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and thiol groups.
Comparison with Similar Compounds
(5-Cyclohexylthiophen-3-yl)methylamine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.
2,5-Dimethylthiophene: Used in the synthesis of polymers and as a flavoring agent.
Thiophene-3-carboxaldehyde: Utilized in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
The uniqueness of (5-Cyclohexylthiophen-3-yl)methylamine lies in its cyclohexyl substitution, which imparts distinct steric and electronic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
1-(5-cyclohexylthiophen-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H19NS/c1-13-8-10-7-12(14-9-10)11-5-3-2-4-6-11/h7,9,11,13H,2-6,8H2,1H3 |
InChI Key |
GRXQFNXSRNSRFL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CSC(=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15257554.png)
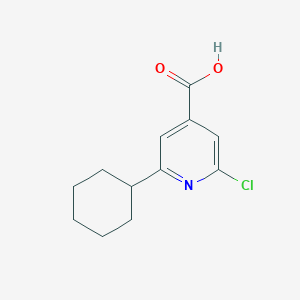
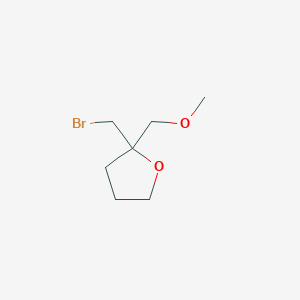

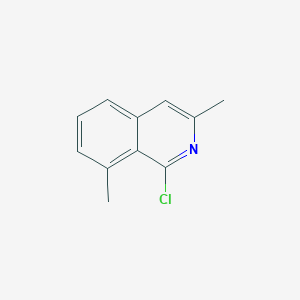
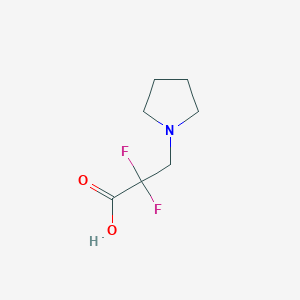
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B15257574.png)
![4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B15257584.png)
methanol](/img/structure/B15257588.png)
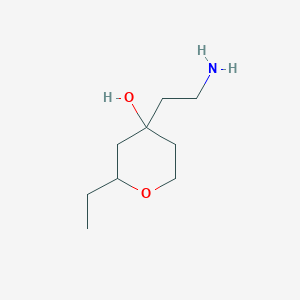
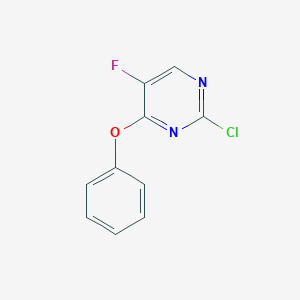
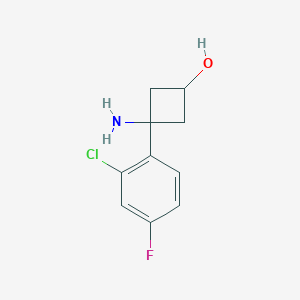
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15257617.png)

